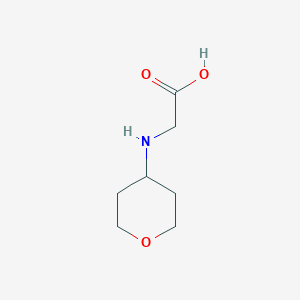

N-(Tetrahydro-2H-pyran-4-yl)glycine

Description

Contextualization of Tetrahydro-2H-pyran Motifs in Organic Chemistry

The tetrahydro-2H-pyran (THP) ring is a six-membered, non-aromatic heterocycle containing one oxygen atom. researchgate.net In medicinal chemistry, this motif is often referred to as a "privileged structure" because it is a common feature in a wide array of biologically active compounds, including numerous natural products and synthetic drugs. researchgate.netontosight.ai The inclusion of a THP ring can impart favorable characteristics to a molecule, such as increased flexibility and the potential for hydrogen bonding, which can influence its pharmacokinetic and pharmacodynamic profiles. ontosight.ai

The utility of the THP scaffold is demonstrated across various therapeutic areas. Research has shown that compounds incorporating this ring system are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.govontosight.ai For instance, certain derivatives of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one have been synthesized and evaluated as novel anticancer agents, showing potent activity against specific cancer cell lines. nih.gov Furthermore, the THP moiety is a key component in the design of selective inhibitors for biological targets like salt-inducible kinases (SIKs) and cannabinoid receptor 2 (CB2), highlighting its importance in developing targeted therapies. acs.orgnih.gov Its role extends to influencing the metabolic stability and selectivity of drug candidates, making it a valuable tool for optimizing lead compounds in drug discovery programs. acs.org

Significance of Glycine (B1666218) Derivatives in Contemporary Chemical Synthesis and Biological Probe Development

Glycine stands as the simplest amino acid, unique for its lack of a chiral center. acs.orgchemicalbook.comnih.gov Its derivatives are foundational building blocks in organic and medicinal chemistry. ontosight.ai These derivatives serve as versatile intermediates for the synthesis of complex bioactive molecules and pharmaceuticals. ontosight.aiacs.org Modern synthetic methods, such as photoinduced palladium catalysis, have enabled the direct and versatile alkylation of glycine derivatives under mild conditions, expanding their utility in creating diverse chemical structures. acs.org

Beyond their role as synthetic intermediates, glycine derivatives are crucial in bioinorganic chemistry and for developing biological probes. Because they contain both a basic amino group and an acidic carboxyl group, they can act as bidentate ligands, forming stable complexes with metal ions. acs.orgnih.gov This property allows them to be used to carry bioactive metal ions into biological systems or to create metal complexes with potential applications as antitumor agents, pesticides, or insecticides. acs.orgnih.gov Furthermore, glycine derivatives are used as tools to study fundamental biochemical processes, such as protein biosynthesis and enzymatic reactions. ontosight.ai Their ability to interact with biological macromolecules like DNA and human serum albumin (HSA) is also an area of active investigation, with molecular docking studies helping to elucidate structure-activity relationships. acs.org

Research Trajectories for N-(Tetrahydro-2H-pyran-4-yl)glycine

The research trajectory for this compound is primarily directed toward its application as a specialized building block in medicinal chemistry and drug discovery. The compound's hybrid structure suggests its potential in the synthesis of targeted therapeutic agents. The THP moiety is known to be incorporated into molecules designed as kinase inhibitors and receptor agonists, while the glycine component provides a versatile point for chemical modification and linkage to other molecular fragments. acs.orgnih.gov

A notable application is in the development of selective cannabinoid receptor 2 (CB2) agonists for treating inflammatory pain. In the optimization of a lead compound, a derivative incorporating the (tetrahydro-2H-pyran-4-yl)methyl group was identified as a potent and selective clinical candidate. nih.gov This demonstrates the value of the this compound scaffold in generating molecules with desirable pharmacological profiles. Further research efforts may focus on incorporating this building block into novel chemical libraries to screen for activity against a wider range of biological targets, leveraging the favorable properties of both the THP ring and the amino acid core.

Below are tables detailing the chemical properties of this compound and a common protected form used in synthesis.

Table 1: Chemical Properties of this compound and its Fmoc-Protected Derivative

| Property | Amino(tetrahydro-2H-pyran-4-yl)acetic acid | (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine |

|---|---|---|

| Synonyms | This compound, 2-(Tetrahydropyran-4-yl)glycine chemsrc.commedchemexpress.com | - |

| CAS Number | 53284-84-7 chemsrc.commedchemexpress.com | 368866-31-3 chemicalbook.combroadpharm.com |

| Molecular Formula | C7H13NO3 | C22H23NO5 broadpharm.comchemspider.com |

| Molecular Weight | 159.18 g/mol | 381.4 g/mol broadpharm.com |

| Form | - | Lyophilized powder cusabio.com |

| Purity | 98.0% chemsrc.com | >95% cusabio.com |

| Storage | Room temperature medchemexpress.com | -20°C broadpharm.comcusabio.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Amino(tetrahydro-2H-pyran-4-yl)acetic acid | |

| Glycine | |

| (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine | |

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives |

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-8-6-1-3-11-4-2-6/h6,8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNGUUYRCQQTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for N Tetrahydro 2h Pyran 4 Yl Glycine

Classical Synthetic Routes for N-(Tetrahydro-2H-pyran-4-yl)glycine Derivatives

Classical synthetic methods provide foundational and often scalable routes to this compound and its simple derivatives. These typically involve the formation of the crucial nitrogen-carbon bond between the glycine (B1666218) backbone and the tetrahydropyran (B127337) moiety.

Amination Reactions Utilizing 4-Hydroxytetrahydro-2H-pyran Precursors

One of the most versatile methods for synthesizing N-alkylated amino acids is reductive amination. This strategy can be readily applied to the synthesis of this compound. The common precursor, 4-hydroxytetrahydro-2H-pyran, is first oxidized to the corresponding ketone, tetrahydro-2H-pyran-4-one. This ketone then undergoes a condensation reaction with a glycine ester (e.g., methyl or ethyl glycinate) to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence reaction conditions and functional group tolerance. For instance, an amination of 4-oxoproline derivatives with glycine esters using sodium cyanoborohydride has been shown to produce the corresponding glycinoproline derivatives in good yields. nih.gov A similar protocol is highly applicable for the synthesis of this compound derivatives. The reaction is typically followed by hydrolysis of the ester group to yield the final carboxylic acid.

Table 1: Reductive Amination for this compound Ester

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|---|---|---|

| Tetrahydro-2H-pyran-4-one | Glycine methyl ester | Sodium cyanoborohydride | Methyl N-(Tetrahydro-2H-pyran-4-yl)glycinate |

Derivatization Strategies from Glycine and Tetrahydro-2H-pyran-4-yl Building Blocks

Alternatively, the molecule can be constructed by coupling glycine-based starting materials with pre-functionalized tetrahydropyran building blocks. Two primary approaches exist within this strategy:

N-Alkylation of Glycine: This involves the direct alkylation of glycine or its esters with a tetrahydropyran ring bearing a suitable leaving group at the 4-position, such as 4-bromotetrahydro-2H-pyran or 4-tosyloxytetrahydro-2H-pyran. The reaction is typically carried out in the presence of a base to deprotonate the glycine's amino group, enhancing its nucleophilicity. While direct alkylation of glycine can sometimes lead to overalkylation, using glycine esters can provide better control over the reaction. Recent advances have explored novel methods for the α-alkylation of glycine derivatives which could be conceptually adapted. nih.govrsc.org

Reaction with Tetrahydro-2H-pyran-4-amine: A highly efficient method involves the reaction of tetrahydro-2H-pyran-4-amine with an electrophilic two-carbon glycine synthon. A common and effective electrophile is a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters. The reaction proceeds via a standard nucleophilic substitution, forming the N-C bond. This "submonomer" approach is a cornerstone of the solid-phase synthesis of N-substituted glycine oligomers, known as peptoids, highlighting its reliability and efficiency. nih.gov

Stereoselective Synthesis of this compound Enantiomers

As previously stated, this compound itself is achiral. Stereoselectivity becomes relevant when synthesizing derivatives with one or more chiral centers on the tetrahydropyran ring. These chiral derivatives are of significant interest in drug development, where specific stereoisomers often exhibit desired biological activity. wikipedia.org

Asymmetric Synthesis of (R)- and (S)-N-(Tetrahydro-2H-pyran-4-yl)glycine

The asymmetric synthesis of chiral derivatives of this compound can be achieved by creating the chiral center(s) on the pyran ring during the synthesis. One powerful method is the asymmetric hydrogenation of a suitable prochiral precursor. For example, a tetrahydropyran derivative containing a double bond could be hydrogenated using a chiral transition metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) to produce a specific enantiomer. nih.gov Such catalysts, featuring chiral ligands, create a chiral environment around the metal center, directing the hydrogenation to one face of the double bond. This approach has been successfully used to generate a wide array of chiral amines with excellent enantioselectivities. rsc.org

Chiral Pool Strategies and Auxiliary-Based Approaches

Chiral Pool Synthesis: The chiral pool refers to the collection of inexpensive, readily available enantiopure natural products like amino acids, sugars, and terpenes. wikipedia.orgyoutube.com These can serve as starting materials for complex chiral molecules. For instance, enantiopure substituted tetrahydropyrans can be synthesized from natural sugars. This chiral tetrahydropyran building block, already possessing the desired absolute stereochemistry, can then be converted into a chiral amine or ketone and subsequently coupled with a glycine unit using the classical methods described in section 2.1 to yield an enantiomerically pure N-(chiral-tetrahydro-2H-pyran-4-yl)glycine derivative. baranlab.org

Auxiliary-Based Approaches: A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. wikipedia.orgthieme-connect.com In the context of synthesizing chiral amino acid derivatives, a chiral auxiliary can be attached to the glycine molecule. For example, glycine can form a Schiff base with a chiral auxiliary, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which then forms a rigid nickel(II) complex. tcichemicals.com This complex can then react with an electrophile, with the auxiliary directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. While this method is most famously used for α-alkylation of glycine, the principle can be applied in reactions where a chiral glycine equivalent reacts with a prochiral tetrahydropyran precursor. After the key bond-forming step, the auxiliary is cleaved and can often be recycled. elsevierpure.com

Enzyme-Catalyzed Resolutions and Biocatalytic Syntheses

Biocatalysis offers a powerful and environmentally friendly alternative for obtaining enantiomerically pure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemates. researchgate.net

In a typical scenario, a classical, non-stereoselective synthesis would be used to produce a racemic mixture of a chiral this compound derivative (for example, an ester). This racemic mixture is then subjected to an enzyme that can selectively act on one of the enantiomers. For example, a lipase (B570770) could catalyze the hydrolysis of the ester group of the (S)-enantiomer at a much faster rate than the (R)-enantiomer.

Table 2: Example of Enzymatic Kinetic Resolution

| Racemic Substrate | Enzyme | Reaction | Products |

|---|

This process results in a mixture of the unreacted (R)-ester and the hydrolyzed (S)-acid, which can then be separated by standard chemical techniques (e.g., extraction). This method provides access to both enantiomers, one as the unreacted starting material and the other as the product. researchgate.net

Development of Protected this compound Derivatives for Peptide Synthesis

The integration of non-natural amino acids like this compound into peptides requires the use of protecting groups to prevent unwanted side reactions during the sequential assembly process. The most common strategy in modern peptide chemistry is the Fmoc/tBu approach, which relies on an orthogonal protection scheme. nih.govacs.org This involves using the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the alpha-amino group and acid-labile groups (like tert-butyl, tBu) for the permanent protection of reactive amino acid side chains. nih.govacs.org

Synthesis of N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine and Related Protected Forms

The N-Fmoc protected version of this compound is a key derivative that enables its direct use in automated Fmoc-based solid-phase peptide synthesis. nih.gov This compound is commercially available from various suppliers, indicating its importance as a specialized building block for creating peptide libraries and novel drug candidates. cusabio.combroadpharm.comchemicalbook.com

While specific proprietary industrial synthesis methods are not detailed in the literature, a general synthesis would involve the reaction of the parent amino acid, this compound, with an Fmoc-donating reagent. A standard laboratory procedure for this transformation is the Schotten-Baumann reaction, which involves treating the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions. total-synthesis.com Anhydrous conditions using a base like pyridine (B92270) in an organic solvent are also common. total-synthesis.com The resulting N-Fmoc protected amino acid can then be purified and used in subsequent peptide coupling steps.

Table 1: Physicochemical Properties of (S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 368866-31-3 | cusabio.combroadpharm.comchemicalbook.com |

| Molecular Formula | C22H23NO5 | cusabio.combroadpharm.com |

| Molecular Weight | 381.4 g/mol | broadpharm.com |

| Form | Lyophilized Powder | cusabio.com |

| Purity | ≥95% | cusabio.com |

Optimization of Protecting Group Strategies for Amino Acid Derivatives

The choice of protecting groups is fundamental to the success of a multi-step peptide synthesis. The concept of "orthogonality" is paramount, meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. total-synthesis.comnih.gov The Fmoc/tBu strategy is a prime example of an effective orthogonal combination. nih.gov

The Nα-Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove side-chain protecting groups, but it is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). total-synthesis.comacs.org This selective deprotection unmasks the primary amine, allowing the next Fmoc-protected amino acid in the sequence to be coupled. acs.org This cycle is repeated until the desired peptide is fully assembled.

The stability of the Fmoc group towards acid is a significant advantage over the older Boc (tert-butoxycarbonyl) strategy, which requires repeated exposure to trifluoroacetic acid (TFA) for Nα-deprotection. nih.govtotal-synthesis.com This repeated acid treatment can lead to the gradual degradation of sensitive peptide sequences or premature cleavage of acid-labile side-chain protecting groups. nih.gov

Table 2: Comparison of Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions | Stability |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amine | Mild base (e.g., 20% Piperidine in DMF) total-synthesis.com | Acid stable, sensitive to base total-synthesis.comnih.gov |

| tert-Butoxycarbonyl | Boc | α-Amine / Side-Chain | Moderate acid (e.g., Trifluoroacetic Acid, TFA) nih.gov | Base stable, sensitive to acid |

| tert-Butyl | tBu | Side-Chain (e.g., Asp, Ser, Tyr) acs.org | Strong acid (e.g., TFA in final cleavage) acs.org | Base stable, sensitive to acid |

| Benzyloxycarbonyl | Cbz | α-Amine / Side-Chain | Hydrogenolysis (e.g., H₂, Pd/C) total-synthesis.com | Stable to acid and base |

Novel Synthetic Protocols and Green Chemistry Considerations

The production of peptide-based active pharmaceutical ingredients (APIs) is often associated with a significant environmental footprint, primarily due to the large volumes of hazardous solvents and reagents used. nih.govresearchgate.net Consequently, there is a strong drive towards developing greener and more sustainable synthetic protocols.

For the synthesis of building blocks like this compound and its derivatives, green chemistry principles can be applied. This includes exploring alternatives to conventional solvents like DMF and dichloromethane (B109758) (DCM), which have toxicity concerns. rsc.org Research has shown that solvents like propylene (B89431) carbonate or even water can be viable replacements in both solution- and solid-phase synthesis, offering comparable or better yields with a much-improved safety and environmental profile. rsc.orgadvancedchemtech.com

Another area of innovation is the development of minimal-protection strategies. Conventional synthesis requires extensive side-chain protection, which adds steps and generates waste during their final removal. researchgate.net Research into enabling the coupling of certain amino acids with unprotected side chains could drastically improve process efficiency and reduce the reliance on strong acids like TFA. researchgate.net Furthermore, a shift from traditional batch processing to continuous flow synthesis offers benefits such as precise reaction control, reduced waste, and minimized use of excess reagents. advancedchemtech.com The application of microwave-assisted synthesis is another modern technique that can dramatically reduce reaction times and improve yields, contributing to a more efficient and greener process.

Chemical Reactivity and Mechanistic Transformations of N Tetrahydro 2h Pyran 4 Yl Glycine

Reactions at the Glycine (B1666218) Carboxyl Functionality

The carboxylic acid moiety of N-(Tetrahydro-2H-pyran-4-yl)glycine is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through standard methods such as Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. semanticscholar.org For instance, reaction with ethanol (B145695) and a catalytic amount of hydrochloric acid would yield the corresponding ethyl ester. semanticscholar.org

Amidation of the carboxyl group to form amides is a fundamental reaction in peptide synthesis and medicinal chemistry. This transformation is typically carried out using coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net The synthesis of N-acyl glycine derivatives from palm oil suggests that N-substituted glycines can readily undergo amidation. scielo.br The solid-phase synthesis of N-substituted glycine oligomers, known as peptoids, further illustrates the robustness of amidation reactions for this class of compounds. organic-chemistry.org

Table 1: Examples of Esterification and Amidation of this compound

| Reaction | Reagents and Conditions | Product |

| Esterification | Ethanol, cat. HCl, reflux | Ethyl N-(tetrahydro-2H-pyran-4-yl)glycinate |

| Amidation | Benzylamine, EDCI, HOBt, DMF | N-Benzyl-2-((tetrahydro-2H-pyran-4-yl)amino)acetamide |

Reduction and Oxidation Reactions

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, N-(tetrahydro-2H-pyran-4-yl)glycinol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. jeeadv.ac.in

The oxidation of N-substituted amino acids can be more complex. While the oxidation of the amino acid backbone can lead to cytotoxic mistranslation of the genetic code under certain biological conditions, nih.gov chemical oxidation can be controlled to achieve specific transformations. For example, oxoammonium-catalyzed oxidation of N-substituted amines has been reported to yield imides. chemrxiv.org The reaction of glycine with glyoxylate (B1226380) can lead to a variety of products through competing transaminations, aldol (B89426) reactions, and decarboxylations, highlighting the diverse reactivity of the glycine moiety. researchgate.net

Table 2: Examples of Reduction and Potential Oxidation of this compound

| Reaction | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 2-((Tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol |

| Oxidation | Potential for various products depending on oxidant | e.g., N-(Tetrahydro-2H-pyran-4-yl)-2-oxoacetamide |

Reactions Involving the Secondary Amine Linkage

The secondary amine in this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents through alkylation and acylation reactions, as well as its incorporation into cyclic structures.

N-Alkylation and N-Acylation Reactions

N-alkylation of the secondary amine can be achieved by reacting this compound with alkyl halides. For more controlled and efficient alkylation, particularly with less reactive alkylating agents, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common strategy. Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed. nih.gov A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been synthesized, demonstrating the feasibility of N-alkylation on a tetrahydropyran-containing amine. nih.gov

N-acylation of the secondary amine is a facile reaction, typically carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net The widely used fluorenylmethyloxycarbonyl (Fmoc) protecting group is introduced via N-acylation, and (S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine is a commercially available derivative, indicating that this is a standard transformation. broadpharm.comcusabio.comchemspider.com N-acetylglycine and its derivatives are also well-documented. nih.govhmdb.ca

Table 3: Examples of N-Alkylation and N-Acylation of this compound

| Reaction | Reagents and Conditions | Product |

| N-Methylation | Formaldehyde, Sodium triacetoxyborohydride | N-Methyl-N-(tetrahydro-2H-pyran-4-yl)glycine |

| N-Acetylation | Acetic anhydride, Triethylamine | N-Acetyl-N-(tetrahydro-2H-pyran-4-yl)glycine |

Formation of Cyclic Structures Incorporating the Amine

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic structures. One of the most common cyclization reactions for amino acids is the formation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. nih.gov The synthesis of DKPs can be achieved by the condensation of two amino acid molecules. For instance, the ester of this compound could be dimerized under appropriate conditions to form the corresponding DKP. organic-chemistry.orgaua.gr Alternatively, it can be reacted with a different amino acid ester to generate a mixed DKP. nih.gov These cyclic scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and biological activity. bath.ac.uk

Transformations of the Tetrahydro-2H-pyran Ring System

The tetrahydro-2H-pyran (THP) ring is generally a stable saturated heterocycle. Its stability makes it a useful scaffold in drug design. However, under certain conditions, transformations involving the THP ring can occur. While specific examples for this compound are not widely reported, analogies can be drawn from related systems.

Ring-opening reactions of the THP ring are not common but can be induced under harsh acidic conditions or through specific enzymatic pathways. More relevant to synthetic transformations is the potential for dehydrogenation to introduce unsaturation into the ring. For example, photocatalytic aerobic dehydrogenation of N-substituted tetrahydroisoquinolines has been demonstrated to yield the corresponding isoquinolines. osti.gov A similar transformation could potentially convert the tetrahydropyran (B127337) ring of this compound into a dihydropyran or pyran ring, significantly altering the molecule's stereochemistry and electronic properties. The synthesis of highly functionalized tetrahydropyrans often involves catalytic hydrogenation of unsaturated precursors, suggesting that the reverse reaction, dehydrogenation, is thermodynamically plausible under the right catalytic conditions. nih.gov

Table 4: Potential Transformations of the Tetrahydro-2H-pyran Ring

| Reaction | Reagents and Conditions | Product |

| Dehydrogenation | e.g., Photocatalyst, O₂ | N-(Dihydro-2H-pyran-4-yl)glycine or N-(2H-Pyran-4-yl)glycine |

Reactivity Towards Electrophiles and Nucleophiles at the Pyran Ring

The tetrahydropyran ring in this compound is a saturated system, making it relatively inert to many electrophilic and nucleophilic attacks compared to its unsaturated counterpart, dihydropyran. However, specific sites exhibit latent reactivity.

Reactivity towards Electrophiles: The ring oxygen atom possesses lone pairs of electrons, rendering it a Lewis basic site. In the presence of strong Brønsted or Lewis acids, this oxygen can be protonated or coordinated, which activates the ring for subsequent transformations, most notably ring-opening reactions.

Direct electrophilic attack on the C-H bonds of the pyran ring is challenging and typically requires catalytic activation. Modern synthetic methods have enabled the functionalization of C-H bonds adjacent (α) and distal (γ) to the ring oxygen. For instance, palladium-catalyzed C-H arylation has been demonstrated on related aminotetrahydropyran systems. nih.govacs.org In these transformations, a directing group, often transiently installed on the amine, positions the catalyst to selectively activate a specific C-H bond for coupling with an electrophile, such as an aryl halide. While not specifically documented for the glycine derivative, this methodology represents a viable strategy for electrophilic functionalization.

Reactivity towards Nucleophiles: The THP ring itself, being electron-rich and lacking inherent electron-withdrawing groups, is generally resistant to direct nucleophilic attack. Attack by a nucleophile typically only occurs if the ring is first activated by an electrophile. A common example is the acid-catalyzed ring-opening, where the protonated ether is cleaved by a nucleophile.

The formation of the THP ring via Prins cyclization illustrates its interaction with both electrophiles and nucleophiles. nih.gov An aldehyde (electrophile) reacts with a homoallylic alcohol to form an oxocarbenium ion, which is then intramolecularly attacked by the alkene (a π-nucleophile). The resulting cationic intermediate is then trapped by an external nucleophile. nih.gov This reaction pathway underscores the principle that nucleophilic addition to the carbon framework of the ring system generally requires the prior formation of a carbocationic center.

Ring-Opening and Rearrangement Reactions

While the tetrahydropyran ring is a stable motif found in many natural products, it can undergo ring-opening and rearrangement reactions under specific conditions. nih.gov These transformations often proceed through oxocarbenium ion intermediates, which are central to the reactivity of the ring.

Ring-Opening Reactions: Acid-catalyzed ring-opening is a characteristic reaction of cyclic ethers. Treatment of a tetrahydropyran derivative with a strong acid in the presence of a nucleophile can lead to cleavage of a C-O bond. The reaction is initiated by protonation of the ring oxygen, followed by nucleophilic attack at either of the α-carbons (C2 or C6). For a symmetrically substituted ring this yields a single product, but for unsymmetrical derivatives, a mixture of products can result.

Frustrated Lewis Pairs (FLPs) have also been theoretically and experimentally shown to induce the ring-opening of related tetrahydrofuran (THF) systems. nih.gov This process involves the interaction of a sterically hindered Lewis acid and Lewis base with the ether, leading to C-O bond cleavage. nih.gov Such reactivity could potentially be extended to tetrahydropyran derivatives.

Rearrangement Reactions: Rearrangements of the tetrahydropyran skeleton can be induced catalytically. A notable example is the nitrite-catalyzed ring-contraction of substituted tetrahydropyrans. acs.orgorganic-chemistry.org This reaction transforms a six-membered THP ring into a five-membered 2-acyltetrahydrofuran derivative through a process involving dehydrogenative dual functionalization. acs.orgorganic-chemistry.org The proposed mechanism involves oxidation and bromination, facilitated by a nitrite (B80452) catalyst, leading to a cascade that results in the contracted ring system.

Below is a summary of the conditions for this type of rearrangement.

| Substrate Type | Catalyst System | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Substituted Tetrahydropyrans | Nitrite (e.g., NaNO₂) | NaBr, O₂ (aerobic) | 2-Acyltetrahydrofurans | acs.org |

Functionalization of the Tetrahydropyran Moiety

Direct functionalization of the saturated THP ring of this compound, particularly at its carbon centers, is a key strategy for creating structural diversity. This is most effectively achieved through modern C-H activation and functionalization techniques.

Research on related aminotetrahydropyran scaffolds has demonstrated the feasibility of palladium-catalyzed C-H functionalization. nih.govacs.org By employing a transient directing group attached to the nitrogen atom, specific methylene (B1212753) C-H bonds can be selectively targeted for arylation or heteroarylation. nih.govacs.org This strategy allows for the precise installation of substituents at positions that are otherwise unreactive. For the this compound structure, the C-H bonds at the C3 and C5 positions would be analogous to the γ-methylene groups in the reported systems, making them potential targets for such transformations. nih.govacs.org

A summary of representative conditions for this transformation on a related scaffold is provided below.

| Substrate | Reaction Type | Catalyst | Directing Group | Coupling Partner | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Aminotetrahydropyran | γ-C–H Arylation | Pd(OAc)₂ | 2-Hydroxybenzaldehyde (transient) | 4-Iodotoluene | 75% | nih.gov |

| 3-Aminotetrahydropyran | γ-C–H Arylation | Pd(OAc)₂ | 2-Hydroxybenzaldehyde (transient) | 1-Iodo-4-(trifluoromethyl)benzene | 68% | nih.gov |

| 3-Aminotetrahydropyran | γ-C–H Heteroarylation | Pd(OAc)₂ | Salicylaldehyde (transient) | 2-Iodopyridine | 67% | acs.org |

These C-H functionalization reactions represent a powerful method for elaborating the tetrahydropyran core, providing access to a wide range of novel derivatives of this compound for various research applications.

Advanced Spectroscopic Characterization and Structural Elucidation of N Tetrahydro 2h Pyran 4 Yl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For N-(Tetrahydro-2H-pyran-4-yl)glycine, a complete NMR analysis would provide critical information about its atomic framework.

Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in peer-reviewed literature. Such an analysis would be expected to show characteristic signals for the tetrahydro-2H-pyran ring and the glycine (B1666218) moiety. The proton spectrum would likely feature multiplets for the methine and methylene (B1212753) protons of the pyran ring and a singlet for the glycine methylene protons. The ¹³C spectrum would correspondingly show distinct peaks for each carbon atom in the molecule.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. These techniques would be instrumental in verifying the attachment of the glycine unit to the C4 position of the tetrahydropyran (B127337) ring. However, no specific 2D NMR studies for this compound have been published. The application of 2D NMR is well-established for evaluating the higher-order structure of molecules. nih.gov

Solid-State NMR Studies for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful tool for characterizing the polymorphic forms of crystalline solids, as different crystal packing arrangements result in distinct NMR spectra. rsc.orgresearchgate.net For the parent compound, glycine, extensive ssNMR studies have been conducted to differentiate its various polymorphic forms (α, β, and γ). cardiff.ac.uknih.govresearchgate.netresearchgate.netnih.gov These studies often analyze the differences in chemical shifts and relaxation times. nih.gov However, there is no indication in the scientific literature that this compound has been subjected to solid-state NMR analysis to investigate potential polymorphism.

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, which aids in confirming its molecular formula and structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is the standard method for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. While HRMS data for derivatives of this compound can be found in supporting information of chemical publications, specific data for the parent compound is not documented. rsc.org Automated software tools have been developed to analyze high-resolution MS/MS data to determine molecular formulas with high accuracy. canada.ca

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. uab.eduuab.edu This fragmentation pattern serves as a structural fingerprint. Analysis of these pathways can elucidate the connectivity of the molecule. For instance, the fragmentation of sialylated oligosaccharides is heavily influenced by their linkage structure, allowing isomers to be distinguished. nih.gov A detailed study of the fragmentation pathways of this compound would be expected to show characteristic losses of the glycine moiety and fragmentation of the tetrahydropyran ring, but such an analysis has not been published.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational states of molecules. nih.govmdpi.com For this compound, these methods provide a spectral fingerprint, allowing for detailed structural analysis in various phases. nih.gov

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the glycine unit and the tetrahydropyran ring. The glycine moiety, which can exist in a neutral form (-NH2, -COOH) or a zwitterionic form (-NH3+, -COO-), displays a series of distinct vibrational modes. nih.govscispace.com The tetrahydropyran ring contributes with vibrations typical of cyclic ethers and alkanes.

Key vibrational bands for the glycine functional groups are well-documented. researchgate.netresearchgate.net In its zwitterionic form, which is common in the solid state, the ammonium (B1175870) group (NH3+) exhibits stretching vibrations in the 3200-2800 cm⁻¹ region and bending (scissoring) vibrations around 1620 cm⁻¹. researchgate.net The deprotonated carboxylate group (COO-) shows a strong asymmetric stretching band near 1600-1560 cm⁻¹ and a symmetric stretching band around 1400 cm⁻¹. researchgate.net

The tetrahydropyran ring introduces C-H stretching vibrations typically found between 3000 and 2850 cm⁻¹, and CH2 scissoring and twisting modes in the 1470-1440 cm⁻¹ range. The most characteristic vibration for the THP ring is the C-O-C asymmetric stretching mode, which gives rise to a strong band in the IR spectrum, typically located in the 1150-1050 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Amino Acid (NH/NH3+) | 3200 - 2800 | IR, Raman |

| C-H Stretch | Alkane (CH2) | 3000 - 2850 | IR, Raman |

| C=O Stretch | Carboxylic Acid (COOH) | 1760 - 1700 | IR, Raman |

| N-H Bend (Scissoring) | Amino Acid (NH3+) | ~1620 | IR, Raman |

| C=O Asymmetric Stretch | Carboxylate (COO-) | 1600 - 1560 | IR, Raman |

| CH2 Bend (Scissoring) | Alkane (CH2) | 1470 - 1440 | IR, Raman |

| C=O Symmetric Stretch | Carboxylate (COO-) | ~1400 | IR, Raman |

| C-O-C Asymmetric Stretch | Ether | 1150 - 1050 | IR |

| C-C Stretch | Glycine backbone | ~900 | Raman |

Note: The exact positions of these bands can shift due to conformational changes, intermolecular interactions, and the physical state of the sample (solid, liquid, or gas). nih.govscispace.com

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to the molecule's conformation. nih.gov For this compound, the primary conformational variables include the chair conformation of the tetrahydropyran ring and the orientation of the glycine substituent (axial vs. equatorial). Additionally, rotation around the C-N and C-C bonds of the glycine side chain leads to further conformers.

These different spatial arrangements can result in distinct vibrational spectra. For example, the C-O-C stretching frequency of the THP ring and the various C-H bending modes are known to be sensitive to the ring's conformation. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign specific bands to different conformers. nih.govresearchgate.net By comparing the experimental IR and Raman spectra with the predicted spectra for various stable conformers, it is possible to identify which conformations are present in the sample and potentially their relative populations. researchgate.net The presence of intramolecular hydrogen bonds, for instance between the carboxylic acid proton and the ring's ether oxygen in an axial conformer, would cause significant and predictable shifts in the O-H and C=O stretching frequencies.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

To determine the precise geometric structure and explore the conformational landscape of an isolated this compound molecule, free from intermolecular interactions, rotational spectroscopy is the technique of choice. nih.gov This high-resolution method measures the rotational transitions of molecules in the gas phase, providing highly accurate rotational constants that are directly related to the molecule's moments of inertia and thus its three-dimensional structure.

Conformational Landscape Determination

In the low-pressure, cold environment of a supersonic jet expansion, molecules can be isolated in their lowest energy conformational states. nih.gov For this compound, several conformers are expected to coexist. The main structural questions concern:

Ring Conformation: The tetrahydropyran ring adopts a chair-like conformation.

Substituent Position: The glycine group can be attached in either an axial or equatorial position on the THP ring.

Side-Chain Orientation: The glycine side chain itself has multiple rotational degrees of freedom.

Each unique conformer possesses a distinct set of moments of inertia and, consequently, a unique rotational spectrum. By analyzing the complex rotational spectrum, which contains sets of transitions for each populated conformer, spectroscopists can identify the different structures present in the gas phase. nih.gov The relative intensities of the signals can also provide an estimate of the relative abundance of the conformers in the jet-cooled environment. Ab initio calculations are crucial for predicting the structures and rotational constants of the likely conformers, guiding the assignment of the experimental spectrum. nih.gov

Anomeric Effect and Non-Covalent Interactions within the Molecule

Furthermore, the molecule's structure is significantly influenced by intramolecular non-covalent interactions. nih.gov Hydrogen bonds are particularly important. Depending on the conformer, a hydrogen bond could form between the carboxylic acid's hydroxyl group and the ring's ether oxygen (O-H···O) or the amino group's lone pair (O-H···N). Similarly, the amino group's hydrogens could interact with the carbonyl oxygen (N-H···O=C) or the ether oxygen (N-H···O). nih.gov These interactions, with typical energies of a few kcal/mol, can be strong enough to stabilize a conformer that would otherwise be sterically disfavored. nih.gov Rotational spectroscopy can precisely determine the atomic coordinates, providing definitive evidence for the presence and geometry of these hydrogen bonds. nih.gov

Studies on Chiral Interconversion in the Gas Phase

This compound itself is an achiral molecule. However, the tetrahydropyran ring undergoes a dynamic process of ring-flipping, converting one chair conformation into the other. These two chair forms are mirror images of each other but are superimposable, hence they are not enantiomers.

Rotational spectroscopy can be used to study the dynamics of such conformational interconversions. nih.gov If the energy barrier to interconversion is low enough, tunneling effects might be observed in the rotational spectrum as a splitting of the rotational lines. If the barrier is higher, it might be possible to "freeze out" both conformations in the supersonic jet and study them as distinct species. By analyzing the rotational spectra under different expansion conditions, or by using techniques like microwave-microwave double resonance, it is possible to probe the energetics and dynamics of the ring-flipping process in the isolated molecule. nih.gov

Theoretical and Computational Chemistry Studies of N Tetrahydro 2h Pyran 4 Yl Glycine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of N-(Tetrahydro-2H-pyran-4-yl)glycine. These methods, rooted in the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each molecule having a set of molecular orbitals that electrons can occupy. Of particular importance in understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to accept electrons, functioning as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap points to higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the glycine (B1666218) moiety and the oxygen atom of the carboxyl group, due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the antibonding orbitals of the carbonyl group (C=O) in the glycine portion. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine the precise energies and spatial distributions of these orbitals. raa-journal.org

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital, primarily located on N and O atoms. |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital, primarily located on the C=O group. |

| HOMO-LUMO Gap | 8.0 | Energy difference indicating high kinetic stability. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Electrostatic Potential Surface Mapping

Electrostatic Potential Surface (ESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its sites of electrophilic and nucleophilic attack. libretexts.org The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. researchgate.netmdpi.com

Different colors on the ESP map represent varying electrostatic potentials. researchgate.net Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack. researchgate.net In this compound, these areas would be concentrated around the oxygen atoms of the carboxyl group and the ether oxygen of the tetrahydropyran (B127337) ring, as well as the nitrogen atom.

Conversely, regions of positive potential (colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net These positive regions are expected to be found around the hydrogen atoms of the amine and carboxyl groups. Areas with a neutral potential are typically colored green. researchgate.net The ESP map provides a comprehensive picture of the molecule's polarity and its potential for forming non-covalent interactions, such as hydrogen bonds. libretexts.org

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Energies

The tetrahydropyran ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. researchgate.net The glycine substituent can be attached to the C4 position of the ring in either an axial or equatorial position.

Ab initio and DFT calculations are employed to determine the relative energies of these conformers. researchgate.netuwec.edu Generally, for substituted cyclohexanes and related heterocycles, the equatorial conformer is more stable than the axial conformer due to reduced steric hindrance. It is therefore highly probable that the equatorial conformer of this compound is the global minimum energy structure. In addition to the chair form, other less stable conformations of the tetrahydropyran ring, such as the boat and twist-boat, can also be investigated. researchgate.net

Table 2: Calculated Relative Energies of Tetrahydro-2H-pyran Conformers

| Conformer | ΔE (kcal/mol) - HF | ΔE (kcal/mol) - MP2 | ΔE (kcal/mol) - B3LYP |

| Chair | 0.00 | 0.00 | 0.00 |

| 2,5-Twist | 5.92 - 6.10 | 5.78 - 6.10 | 5.84 - 5.95 |

| 1,4-Boat | 6.72 - 7.05 | 6.76 - 7.16 | 6.23 - 6.46 |

Source: Data adapted from a study on tetrahydro-2H-pyran. researchgate.net The precise energy differences for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static conformers, Molecular Dynamics (MD) simulations offer a dynamic perspective on the molecule's flexibility. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory of their movements. nih.gov

For this compound, MD simulations can be used to study:

The transition between the axial and equatorial conformers of the glycine substituent.

The puckering of the tetrahydropyran ring.

The rotational freedom around the single bonds of the glycine side chain.

The interaction of the molecule with solvent molecules, which can influence its conformational preferences.

By analyzing the MD trajectory, one can identify the most populated conformational states and the timescales of conformational changes, which are crucial for understanding how the molecule might adapt its shape to fit into a receptor binding site. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govyoutube.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov

In a typical docking study of this compound, the molecule would be docked into the active site of a target protein. The docking algorithm would explore various possible binding poses, considering the conformational flexibility of the ligand and, in some cases, the receptor. nih.gov Each pose is then scored based on a scoring function that estimates the binding affinity. nih.gov

The interactions between this compound and a receptor would likely involve:

Hydrogen bonds: The amine and carboxyl groups of the glycine moiety, as well as the ether oxygen of the tetrahydropyran ring, can act as hydrogen bond donors and acceptors.

Electrostatic interactions: The charged regions of the molecule, as identified by the ESP map, can form favorable electrostatic interactions with charged or polar residues in the binding site.

Hydrophobic interactions: The aliphatic portions of the tetrahydropyran ring can engage in hydrophobic interactions with nonpolar residues.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Ligand-Receptor Complex

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 | A more negative score indicates a stronger predicted binding affinity. |

| Interacting Residues | TYR 82, ASP 120, SER 200 | Amino acid residues in the receptor's active site that interact with the ligand. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the receptor. |

| Hydrophobic Interactions | 2 | Number of key hydrophobic contacts. |

Note: This table presents hypothetical data that would be generated from a molecular docking study.

The results of molecular docking can guide the design of new analogues of this compound with improved binding affinity and selectivity. mdpi.com

Computational Prediction of Binding Modes with Targeted Receptors

The therapeutic potential of any bioactive molecule is intrinsically linked to its ability to bind to specific biological receptors. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing these binding modes. For this compound, which is a derivative of the neurotransmitter glycine, a logical starting point for computational investigation is its interaction with glycine receptors (GlyRs). nih.goved.ac.uked.ac.uk

Molecular docking studies can be employed to predict the preferred orientation of this compound within the binding site of a receptor. This process involves generating a multitude of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor's binding pocket. High-resolution crystal structures of receptors, such as the glycine receptor, provide the necessary atomic coordinates for these simulations. nih.govnih.gov For instance, a biased molecular docking simulation could be performed to place the glycine moiety of the compound in a similar position to the native ligand, followed by an exploration of the possible orientations of the tetrahydro-2H-pyran-4-yl group to identify favorable interactions.

Following docking, molecular dynamics simulations can offer a more dynamic and refined understanding of the binding event. nih.govrsc.orgnih.gov An MD simulation would track the movements of both the ligand and the receptor atoms over time, providing insights into the stability of the predicted binding pose and the key intermolecular interactions that maintain the complex. These simulations can reveal the formation and breaking of hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and specific amino acid residues of the receptor. For example, the oxygen atom of the pyran ring could act as a hydrogen bond acceptor, while the aliphatic protons of the ring could engage in van der Waals interactions with nonpolar residues in the binding pocket.

A hypothetical molecular docking and MD simulation study of this compound with a glycine receptor could yield data such as binding energies and the identification of key interacting residues, as illustrated in the interactive table below.

Interactive Table: Predicted Binding Interactions of this compound with a Hypothetical Receptor

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Arginine (Arg) | Hydrogen Bond (with carboxylate) | 2.8 |

| Phenylalanine (Phe) | Pi-Alkyl (with pyran ring) | 4.5 |

| Tyrosine (Tyr) | Hydrogen Bond (with amine) | 3.1 |

| Leucine (Leu) | Hydrophobic (with pyran ring) | 3.9 |

| Glutamate (B1630785) (Glu) | Ionic (with protonated amine) | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized analogs and guide the design of more potent molecules. For analogs of this compound, a QSAR study would involve compiling a dataset of structurally related compounds and their corresponding biological activities (e.g., binding affinity for a specific receptor).

The first step in QSAR modeling is the calculation of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., molecular connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that relates a subset of these descriptors to the observed biological activity. A robust QSAR model will have high statistical significance and predictive power, as indicated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

A hypothetical QSAR study on a series of this compound analogs might reveal that descriptors related to the size and hydrophobicity of substituents on the pyran ring, as well as the electrostatic potential around the glycine moiety, are critical for activity. The resulting QSAR equation could take a form similar to:

pIC₅₀ = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c₁, c₂, ...) indicate the relative importance of each descriptor.

Interactive Table: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Lipophilicity |

| Molecular Surface Area | -0.12 | Molecular Size |

| Dipole Moment | +0.28 | Polarity |

| Number of H-bond donors | +0.67 | Hydrogen Bonding Capacity |

| Number of H-bond acceptors | +0.53 | Hydrogen Bonding Capacity |

Investigation of Intermolecular Interactions and Self-Assembly

The behavior of this compound in solution and in the solid state is governed by intermolecular interactions. As a derivative of an amino acid, it has the potential to form various non-covalent bonds, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. These interactions can lead to the formation of ordered supramolecular structures through a process known as self-assembly. nih.govnih.govchemrxiv.orgrsc.org

Computational methods can be used to investigate the nature and strength of these intermolecular interactions. For example, quantum mechanical calculations can be performed on a dimer or a small cluster of this compound molecules to determine the most stable arrangement and the energy of the interactions. These calculations can reveal the preferred hydrogen bonding patterns, such as the formation of head-to-tail chains involving the carboxylic acid and amine groups of the glycine moiety.

Molecular dynamics simulations of this compound in a solvent, such as water, can provide insights into its aggregation behavior. rsc.org These simulations can show whether the molecules tend to remain solvated as monomers or if they have a propensity to self-assemble into larger aggregates. The analysis of the simulation trajectories can reveal the role of the pyran ring in the self-assembly process, for instance, through hydrophobic interactions that drive the aggregation of the nonpolar parts of the molecules.

The potential for self-assembly is a critical aspect to consider, as it can influence the solubility, bioavailability, and even the mechanism of action of a drug molecule. The formation of specific nanostructures, such as nanofibers or nanotubes, could be explored for applications in drug delivery or biomaterial science. researchgate.net

Applications of N Tetrahydro 2h Pyran 4 Yl Glycine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent structural rigidity and functionality of N-(Tetrahydro-2H-pyran-4-yl)glycine make it an attractive starting material for the synthesis of complex heterocyclic systems. The tetrahydropyran (B127337) ring can act as a scaffold to control the spatial orientation of substituents, while the glycine (B1666218) portion provides a reactive handle for various chemical transformations. This is particularly evident in the construction of pyran-annulated heterocycles. Research has shown that glycine and its derivatives can serve as effective catalysts or reactants in multicomponent reactions to generate diverse heterocyclic frameworks. rsc.orgresearchgate.net For instance, glycine has been utilized as a catalyst in one-pot, three-component reactions to produce pyran-annulated systems, highlighting the potential of this compound to participate in and direct the formation of such complex structures. rsc.org The combination of a furan (B31954) ring with a pyran structure, for example, can lead to novel heterocyclic compounds with potential practical applications. beilstein-journals.org

The synthesis of new derivatives of tetrahydropyran and related oxazine (B8389632) structures has been achieved through reactions like oxymethylation, amidomethylation, and aminomethylation of various unsaturated compounds. researchgate.net This underscores the versatility of the tetrahydropyran core, a key feature of this compound, in generating a variety of heterocyclic compounds.

Intermediate in the Synthesis of Bioactive Scaffolds

The incorporation of the this compound motif has proven to be a successful strategy in the development of novel bioactive molecules. Its unique stereochemical and conformational properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to a parent compound.

Incorporation into Peptide Mimetics and Constrained Peptides

The commercial availability of Fmoc-protected (S)-N-(Tetrahydro-2H-pyran-4-yl)glycine strongly indicates its utility in solid-phase peptide synthesis. broadpharm.comcusabio.comnih.gov The incorporation of such non-natural amino acids is a well-established strategy to create peptide mimetics with enhanced stability and defined secondary structures. The tetrahydropyran ring introduces a significant conformational constraint on the peptide backbone, which can be crucial for mimicking or disrupting protein-protein interactions. nih.gov By forcing a peptide into a specific conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and selectivity.

Constrained peptides often exhibit improved resistance to proteolytic degradation, a major hurdle in the therapeutic use of natural peptides. While direct studies detailing the specific conformational effects of incorporating this compound are emerging, the principles of using constrained amino acids to engineer peptide secondary structures are well-documented.

Role in the Construction of Glycine-Site Antagonists for Receptors

The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a key target for the development of therapeutics for neurological disorders. Antagonists of this site can modulate the activity of the receptor and have been investigated for their potential in treating conditions like stroke and chronic pain. Glycine derivatives are central to the design of such antagonists. nih.gov While research into this compound's specific role is ongoing, the development of novel glycine site antagonists with high potency and selectivity is an active area of research. For instance, the compound TK40, a potent competitive antagonist, demonstrates the ongoing effort to identify new chemical entities that target the GluN1 glycine-binding site. nih.gov

Synthesis of Compounds Modulating Specific Biochemical Activities

A significant application of this compound is in the synthesis of molecules that can selectively interact with and modulate the activity of specific biological targets. A prime example is the discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X), a selective agonist for the cannabinoid 2 (CB2) receptor. nih.gov This compound, which incorporates the N-[(tetrahydro-2H-pyran-4-yl)methyl] moiety, was identified through lead optimization and demonstrated efficacy in a preclinical model of inflammatory pain. nih.gov This highlights the successful use of the tetrahydropyran-glycine scaffold in generating potent and selective modulators of a therapeutically relevant G-protein coupled receptor.

The synthesis of N-(4-substituted phenyl)glycine derivatives has also been explored for developing new anti-inflammatory agents, showcasing the versatility of the glycine scaffold in medicinal chemistry. researchgate.net

Precursor for Diversified Chemical Libraries

The modular nature of this compound makes it an ideal starting point for the generation of diversified chemical libraries for high-throughput screening. The amino acid functionality allows for the straightforward attachment of a wide variety of building blocks using well-established amide coupling chemistries. Furthermore, the tetrahydropyran ring can be functionalized to introduce additional points of diversity.

Combinatorial chemistry approaches focus on the systematic synthesis of a large number of different but structurally related molecules. The goal is often to create a library of compounds that can be screened for activity against a particular biological target. The use of building blocks like this compound in diversity-oriented synthesis can lead to the rapid exploration of novel chemical space and the identification of new lead compounds for drug discovery. nih.gov

Contribution to Catalyst Development and Ligand Design

While direct applications of this compound in catalyst development are not yet widely reported, its structural features suggest potential in this area. Chiral ligands are essential for asymmetric catalysis, a cornerstone of modern synthetic chemistry. The inherent chirality of this compound, particularly its enantiomerically pure forms, makes it a candidate for development into novel chiral ligands.

N-substituted glycine derivatives have been shown to act as bidentate ligands, capable of coordinating with metal centers. nih.gov This property is fundamental to the design of many catalysts. The combination of the chiral tetrahydropyran scaffold and the coordinating glycine moiety could lead to the development of new catalysts for a range of asymmetric transformations.

Fundamental Biochemical and Mechanistic Investigations of N Tetrahydro 2h Pyran 4 Yl Glycine Derivatives

Interactions with Biomolecular Targets and Pathways

The N-(tetrahydro-2H-pyran-4-yl)glycine moiety is a significant structural component in the design of molecules targeting various biological systems. Its derivatives have been investigated for their interactions with transporters, enzymes, and receptors.

Research into analogs has revealed interactions with monoamine transporters. A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine derivatives were identified as selective dual inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov These transporters are crucial for regulating neurotransmitter concentrations in the synaptic cleft. The study focused on achieving this dual inhibition while maintaining good metabolic stability and selectivity against other biological targets. nih.gov

The glycine (B1666218) decarboxylase system, also known as the glycine cleavage system (GCS), is fundamental to glycine degradation and one-carbon metabolism across bacteria, archaea, and eukaryotes. nih.gov This system is composed of four proteins (P, T, H, and L proteins) that work in concert to break down glycine. nih.gov The P-protein, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is specifically responsible for the decarboxylation of glycine. nih.gov While the GCS is a key pathway in amino acid metabolism, direct studies investigating the interaction of this compound or its derivatives with the glycine decarboxylase system were not prominent in the reviewed literature.

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine, for activation. nih.govnih.govyoutube.com This co-agonist binding site, located on the NR1 subunit of the receptor, is known as the glycine site and is a critical target for modulating NMDA receptor activity. nih.govnih.gov Antagonists at this site can prevent receptor activation and have been explored for their neuroprotective potential. nih.govdocumentsdelivered.com

This compound derivatives have been characterized as antagonists at this glycine modulatory site. nih.gov Studies on cloned NMDA receptors help to elucidate the mechanism of this antagonism. These antagonists compete with glycine for binding to the NR1 subunit, thereby preventing the conformational changes necessary for ion channel opening. nih.govnih.gov The tetrahydropyran (B127337) ring is a key structural feature shared among certain classes of glycine site antagonists that influences their binding behavior. nih.gov

Analogs incorporating the tetrahydro-2H-pyran-4-yl motif have been shown to modulate the activity of a diverse range of proteins beyond the NMDA receptor. These findings highlight the versatility of this chemical scaffold in medicinal chemistry.

For instance, a series of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides were developed as potent dual agonists for the human cannabinoid receptors CB1 and CB2. nih.gov In another area of research, derivatives of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amine were synthesized and evaluated as inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5). researchgate.net One compound from this series, 12r, demonstrated potent inhibitory activity in both in vitro and in vivo models. researchgate.net Furthermore, as previously mentioned, N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine derivatives act as dual serotonin/noradrenaline reuptake inhibitors. nih.gov

| Analog Class | Target Protein | Modulatory Effect | Reference |

|---|---|---|---|

| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Serotonin Transporter (SERT) & Noradrenaline Transporter (NET) | Dual Inhibition | nih.gov |

| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives | TGF-β type I receptor (ALK5) | Inhibition | researchgate.net |

| N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides | Cannabinoid Receptors (CB1/CB2) | Dual Agonism | nih.gov |

Enzymatic Transformations and Metabolic Fates in Model Biological Systems

Detailed studies on the specific enzymatic transformations and metabolic pathways of this compound are not extensively documented in the public domain. However, research on its analogs provides insights into their potential metabolic fate. For example, studies on N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine derivatives, which are dual serotonin/noradrenaline reuptake inhibitors, included assessments of their metabolic stability. nih.gov Certain analogs in this series were found to have good in vitro metabolic stability in human liver microsomes and showed weak inhibition of key metabolic enzymes like Cytochrome P-450 CYP2D6, which is a positive attribute in drug development. nih.gov This suggests that the tetrahydropyran moiety is compatible with metabolic stability, although the specific sites and products of metabolism for the parent glycine compound remain to be fully elucidated.

Role as a Biochemical Reagent in Life Science Research

This compound and its protected forms, such as (S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine, are commercially available and serve as valuable biochemical reagents and building blocks in synthetic and medicinal chemistry. cusabio.combroadpharm.com Their primary role in life science research is as a starting material or intermediate for the synthesis of more complex, biologically active molecules. medchemexpress.commedchemexpress.commedchemexpress.com The Fmoc-protected version, for example, is specifically designed for use in peptide synthesis, allowing for the incorporation of this non-canonical amino acid into peptide chains. cusabio.combroadpharm.com

Furthermore, simpler related structures like 4-(Aminomethyl)tetrahydro-2H-pyran are used as reagents in the development of novel kinase inhibitors and other therapeutic candidates. chemicalbook.com The availability of these tetrahydropyran-containing building blocks facilitates the exploration of structure-activity relationships in drug discovery programs, such as those targeting NMDA receptors, cannabinoid receptors, or various transporters and enzymes. nih.govresearchgate.netchemicalbook.com

Future Research Directions and Emerging Areas for N Tetrahydro 2h Pyran 4 Yl Glycine

Exploration of Novel Synthetic Strategies for N-(Tetrahydro-2H-pyran-4-yl)glycine

The synthesis of non-canonical amino acids (ncAAs) like this compound presents challenges, particularly in achieving high stereoselectivity. nih.gov Traditional chemical methods are often multi-step processes requiring protecting groups for the reactive amine and carboxylic acid functionalities. Future research is increasingly focused on more efficient and environmentally benign synthetic routes.

Biocatalysis: The use of enzymes is a promising approach for preparing ncAAs. nih.gov Engineered enzymes, or "ncAA synthases," can operate in aqueous media under mild conditions, often without the need for protecting groups, and can precisely control stereochemistry. nih.govrsc.org For instance, engineered aminotransferases could be used to form the chiral amine from a prochiral α-keto acid precursor, setting the desired stereochemistry at the α-carbon. nih.gov This enzymatic approach offers a streamlined pathway to multifunctionalized ncAAs. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry is another paradigm shift in organic synthesis that offers significant advantages over traditional batch methods. ethernet.edu.etdurham.ac.uk This technology allows for enhanced reaction yields, cleaner reaction profiles, and the safe handling of potentially hazardous intermediates. ethernet.edu.et For a molecule like this compound, a multi-step flow process could be designed to telescope several reaction steps, minimizing manual handling and purification, and enabling easier scale-up for industrial production. durham.ac.ukuc.pt

Table 1: Comparison of Emerging Synthetic Strategies

| Strategy | Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign, no protecting groups needed. nih.govrsc.org | Enzyme discovery and engineering can be time-consuming, substrate scope may be limited. |

| Flow Chemistry | Enhanced yield and purity, improved safety, rapid optimization, ease of scalability. ethernet.edu.etdurham.ac.uk | High initial equipment cost, potential for clogging with solid byproducts. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry